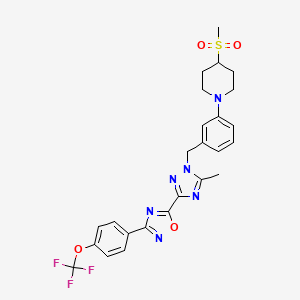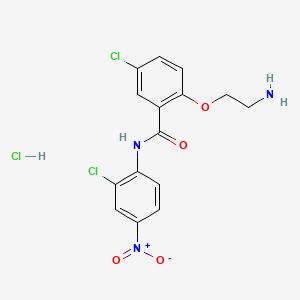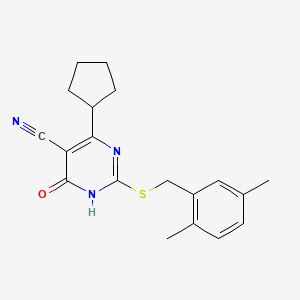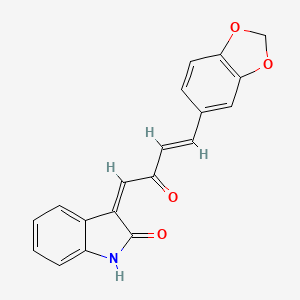
IACS-010759
Descripción general
Descripción
IACS-10759 is a novel small-molecule inhibitor of oxidative phosphorylation, specifically targeting complex I of the mitochondrial electron transport chain. This compound has shown significant potential in selectively killing tumor cells with metabolic vulnerabilities, making it a promising candidate for cancer therapy .
Aplicaciones Científicas De Investigación
IACS-10759 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study oxidative phosphorylation and mitochondrial function. In biology, it helps in understanding cellular metabolism and energy production. In medicine, IACS-10759 is being investigated for its potential to treat various types of cancer, including acute myeloid leukemia and solid tumors. Its ability to selectively target tumor cells with metabolic vulnerabilities makes it a valuable asset in cancer research .
Mecanismo De Acción
IACS-10759 exerts its effects by inhibiting complex I of the mitochondrial electron transport chain. This inhibition disrupts the conversion of NADH to NAD+, leading to a decrease in ATP production and an increase in reactive oxygen species. The resulting metabolic imbalance induces apoptosis in tumor cells that rely heavily on oxidative phosphorylation for energy production. The molecular targets of IACS-10759 include the subunits of complex I, particularly those involved in the quinone binding site .
Análisis Bioquímico
Biochemical Properties
IACS-010759 plays a significant role in biochemical reactions, particularly in the context of energy production within cells. It targets mitochondrial complex I, a key component of the electron transport chain involved in OXPHOS . This interaction disrupts the normal flow of electrons within the mitochondria, leading to a decrease in ATP production and an increase in the production of reactive oxygen species .
Cellular Effects
This compound has been shown to have profound effects on various types of cells, particularly those reliant on OXPHOS for energy production. For instance, it robustly inhibits proliferation and induces apoptosis in models of brain cancer and acute myeloid leukemia (AML) reliant on OXPHOS . This is likely due to a combination of energy depletion and reduced aspartate production, which leads to impaired nucleotide biosynthesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to mitochondrial complex I, inhibiting its function and thereby disrupting OXPHOS . This results in a decrease in the conversion of NADH to NAD+, reduced ATP production, and changes in gene expression related to energy metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, treatment of primary CLL cells with this compound greatly inhibited OXPHOS but caused only minor cell death at 24 and 48 hours . Over time, cells adapt to use a different metabolic pathway when OXPHOS is inhibited .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been shown to strongly inhibit tumor growth in multiple endocrine and palbociclib resistant PDX at different doses . Two independent phase I clinical trials were prematurely terminated because of unacceptable dose-limiting toxicities including neurotoxicity and elevated blood lactate levels .
Metabolic Pathways
This compound is involved in the OXPHOS metabolic pathway. By inhibiting mitochondrial complex I, it disrupts the normal flow of electrons within the mitochondria, leading to a decrease in ATP production and an increase in the production of reactive oxygen species .
Transport and Distribution
Given its mechanism of action, it is likely that it is transported into cells and distributed to the mitochondria, where it exerts its effects by binding to and inhibiting mitochondrial complex I .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, given its target of mitochondrial complex I . This localization allows it to effectively disrupt OXPHOS and exert its effects on cellular energy metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of IACS-10759 involves a multi-step process starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of IACS-10759 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of large reactors, automated systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions: IACS-10759 primarily undergoes oxidation and reduction reactions due to its role as an inhibitor of oxidative phosphorylation. It can also participate in substitution reactions, particularly in the presence of nucleophiles .
Common Reagents and Conditions: Common reagents used in the reactions involving IACS-10759 include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure optimal conditions for the desired transformations .
Major Products: The major products formed from the reactions of IACS-10759 depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydrogenated forms of the compound .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to IACS-10759 include other inhibitors of oxidative phosphorylation, such as metformin and phenformin. These compounds also target mitochondrial function but differ in their specific mechanisms and molecular targets .
Uniqueness: What sets IACS-10759 apart from other similar compounds is its high selectivity and potency in inhibiting complex I. Unlike metformin and phenformin, which have broader targets and effects, IACS-10759 specifically targets the quinone binding site of complex I, making it more effective in inducing apoptosis in tumor cells with metabolic vulnerabilities .
Propiedades
IUPAC Name |
5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F3N6O4S/c1-16-29-23(24-30-22(32-38-24)18-6-8-20(9-7-18)37-25(26,27)28)31-34(16)15-17-4-3-5-19(14-17)33-12-10-21(11-13-33)39(2,35)36/h3-9,14,21H,10-13,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJWNWZJUYCGKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1CC2=CC(=CC=C2)N3CCC(CC3)S(=O)(=O)C)C4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25F3N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1570496-34-2 | |
| Record name | IACS-010759 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1570496342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IACS-010759 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42W52V11DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea](/img/structure/B607947.png)


![Glycine, N-[(7-hydroxythieno[3,2-c]pyridin-6-yl)carbonyl]-](/img/structure/B607951.png)


![1-(2,1,3-Benzothiadiazol-4-yl)-3-[(E)-(4-hydroxyphenyl)methyleneamino]urea](/img/structure/B607956.png)
![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B607957.png)


![2-[3-[2-[1-(4-Chlorophenyl)-5-thiophen-2-ylpyrazol-3-yl]phenyl]phenoxy]-2-methylpropanoic acid](/img/structure/B607964.png)
